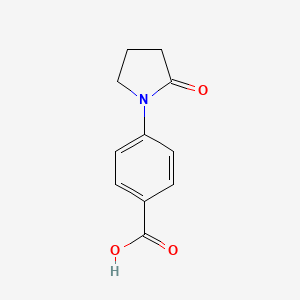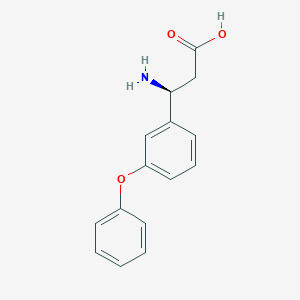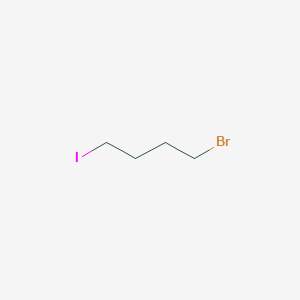
2-溴-2-(4-氯苯基)乙酸乙酯
描述
Ethyl 2-bromo-2-(4-chlorophenyl)acetate is a useful research compound. Its molecular formula is C10H10BrClO2 and its molecular weight is 277.54 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 2-bromo-2-(4-chlorophenyl)acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21985. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 2-bromo-2-(4-chlorophenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-bromo-2-(4-chlorophenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成
2-溴-2-(4-氯苯基)乙酸乙酯是有机合成中宝贵的结构单元。 它用于将2-溴-2-(4-氯苯基)乙酰基引入目标分子,这对于合成复杂的有机化合物至关重要 。该化合物可以作为烷基化剂,在各种条件下促进C-C键的形成。
药物研究
在药物化学中,该化合物被用于合成各种具有药理活性的分子。 它进行亲核取代反应的能力使其成为开发新药的前体 。它可以用于创建合成具有潜在治疗作用的化合物的关键中间体。
化工行业
2-溴-2-(4-氯苯基)乙酸乙酯在化工行业中作为染料、颜料和其他化学添加剂生产中的中间体发挥作用 。其反应性的溴原子可用于各种化学转化,有助于制造各种工业化学品。
农药研究
该酯用于开发农用化学品,包括杀虫剂和除草剂。 其结构单元可以被整合到旨在控制害虫和提高作物产量的分子中 。该领域的研究探索了该化合物在合成更有效和更环保的农业化学品方面的潜力。
调味剂生产
虽然2-溴-2-(4-氯苯基)乙酸乙酯本身不直接用作调味剂,但其化学结构使其成为合成在香精和香料行业中使用的化合物的先驱 。它可以转化为赋予所需风味和香气的各种酯和化合物。
化妆品行业
在化妆品行业中,该化合物可用于合成美容产品的成分。 其衍生物可能在化妆品配方中起稳定剂或防腐剂的作用,确保产品的使用寿命和功效 。
纺织行业
2-溴-2-(4-氯苯基)乙酸乙酯可能参与纺织化学品的生产,特别是那些用于染色过程或作为后整理剂来增强织物性能的化学品 。
分析化学
该化合物可以用作分析化学中的标准或参考物质,用于校准仪器或开发新的分析方法。 其明确的结构和性质使其适合用于光谱学和色谱法 。
作用机制
Target of Action
Ethyl 2-bromo-2-(4-chlorophenyl)acetate is a complex compound with a molecular weight of 277.54 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
Similar compounds have been used as alkylating agents in the synthesis of other compounds . Alkylating agents can add an alkyl group to other molecules, which can significantly alter their properties and interactions with other molecules.
Biochemical Pathways
It’s known that alkylating agents can affect various biochemical pathways by modifying the properties of molecules involved in these pathways .
Result of Action
The modification of molecules by alkylating agents can lead to significant changes in their function, potentially leading to various cellular effects .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can significantly affect the action of many compounds .
属性
IUPAC Name |
ethyl 2-bromo-2-(4-chlorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO2/c1-2-14-10(13)9(11)7-3-5-8(12)6-4-7/h3-6,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAZDSRFJOHLCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5445-25-0 | |
| Record name | 5445-25-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21985 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
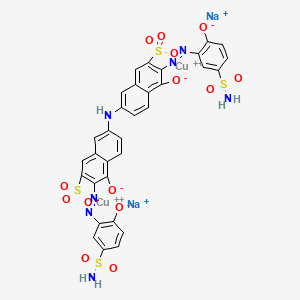



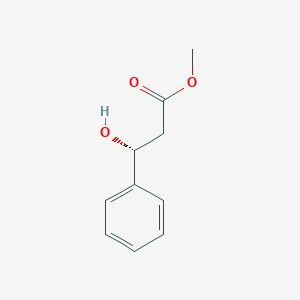
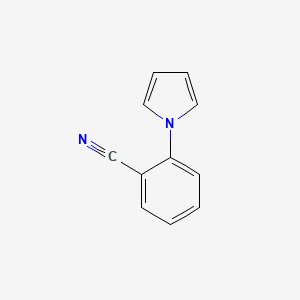

![3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1596218.png)
